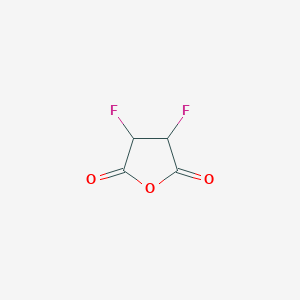
3,4-Difluorooxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluorooxolane-2,5-dione is a chemical compound with the molecular formula C₄H₂F₂O₃ and a molecular weight of 136.05 g/mol . This compound is characterized by the presence of two fluorine atoms attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3,4-Difluorooxolane-2,5-dione can be achieved through various methods. One common approach involves the reaction of 3,4-difluorobutyric acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the desired oxolane-2,5-dione . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like pyridine to facilitate the cyclization process.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields . This method can also reduce the production of unwanted by-products, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
3,4-Difluorooxolane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
3,4-Difluorooxolane-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Difluorooxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the oxolane ring structure allows the compound to fit into specific binding pockets of receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
3,4-Difluorooxolane-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichlorooxolane-2,5-dione: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
3,4-Dibromooxolane-2,5-dione: The presence of bromine atoms makes this compound more reactive in substitution reactions compared to its fluorinated counterpart.
3,4-Diiodooxolane-2,5-dione: Iodine atoms confer different electronic properties, making this compound useful in specific synthetic applications.
The uniqueness of this compound lies in its fluorine atoms, which provide distinct chemical and biological properties, such as increased stability and specific interactions with biological targets .
Propiedades
Fórmula molecular |
C4H2F2O3 |
|---|---|
Peso molecular |
136.05 g/mol |
Nombre IUPAC |
3,4-difluorooxolane-2,5-dione |
InChI |
InChI=1S/C4H2F2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H |
Clave InChI |
LYLLEHAKJQMXJO-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(=O)OC1=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















